An In-depth Technical Guide to Cuban-1-ylmethanamine Hydrochloride (CAS: 187275-39-4)
An In-depth Technical Guide to Cuban-1-ylmethanamine Hydrochloride (CAS: 187275-39-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cuban-1-ylmethanamine hydrochloride represents a unique molecular scaffold of significant interest in medicinal chemistry and materials science. The cubane core, a highly strained C₈H₈ cage, offers a three-dimensional, non-aromatic bioisostere for phenyl rings, which can lead to improved pharmacokinetic properties in drug candidates.[1][2] This guide provides a comprehensive overview of the synthesis, properties, handling, and potential applications of Cuban-1-ylmethanamine hydrochloride, consolidating foundational principles of cubane chemistry with practical, field-proven insights for its application in research and development.
Introduction: The Scientific Merit of the Cubane Scaffold
First synthesized in 1964 by Philip Eaton and Thomas Cole, cubane was initially a subject of theoretical interest due to its highly strained 90° C-C-C bond angles.[3] Despite this strain, the molecule is remarkably kinetically stable due to the absence of low-energy decomposition pathways.[3][4] This unique combination of high potential energy and kinetic stability makes cubane derivatives valuable for applications ranging from energetic materials to pharmaceuticals.[3][5]
In drug discovery, the cubane moiety is increasingly utilized as a bioisostere for benzene.[2] Its geometry closely mimics the size and exit vectors of a para-substituted benzene ring, but as a saturated, sp³-hybridized scaffold, it avoids the metabolic liabilities associated with aromatic systems.[1][6][7] The replacement of a benzene ring with a cubane cage can enhance metabolic stability, improve solubility, and provide novel intellectual property opportunities.[1][2] Cuban-1-ylmethanamine hydrochloride serves as a key building block, providing a reactive primary amine handle for incorporating this valuable scaffold into more complex molecules.[8]
Physicochemical and Spectroscopic Properties
While extensive experimental data for Cuban-1-ylmethanamine hydrochloride is not widely published, its properties can be inferred from the known characteristics of the cubane core and amine hydrochlorides.
Predicted Physicochemical Data
The following table summarizes key physicochemical parameters, derived from supplier data and computational models. These values should be considered provisional and confirmed experimentally.
| Property | Value | Source/Rationale |
| CAS Number | 187275-39-4 | [9][10] |
| Molecular Formula | C₉H₁₂ClN | [9] |
| Molecular Weight | 169.65 g/mol | [9] |
| Appearance | White to off-white solid (predicted) | Based on typical amine hydrochlorides. |
| Solubility | Soluble in water, methanol; sparingly soluble in polar aprotic solvents. | The hydrochloride salt form confers aqueous solubility. The parent cubane is soluble in nonpolar solvents like benzene and CCl₄.[5][11] |
| Melting Point | >200 °C (decomposes) (predicted) | Amine salts typically have high melting points. The parent cubane melts at 130-131 °C.[5][11][12] |
| pKa (Conjugate Acid) | ~9-10 (predicted) | Typical for a primary alkylamine hydrochloride. |
Spectroscopic Characterization
Spectroscopic analysis is critical for structure verification. The expected spectral features are as follows:
-
¹H NMR: The proton spectrum of cubane derivatives is distinctive. The cubyl protons typically appear in a complex pattern. The methylene (-CH₂-) protons adjacent to the amine will likely appear as a singlet or a simple multiplet, shifted downfield due to the electron-withdrawing effect of the ammonium group.
-
¹³C NMR: The eight carbons of the cubane cage will show characteristic signals. The methylene carbon will be distinct and shifted downfield.
-
IR Spectroscopy: Key vibrational modes will include N-H stretching from the ammonium group (broad, ~2800-3100 cm⁻¹), C-H stretching of the cubane cage (~3000 cm⁻¹), and N-H bending (~1600 cm⁻¹).[11] The parent cubane shows key absorptions at 3000, 1231, and 851 cm⁻¹.[5][11]
-
Mass Spectrometry: The mass spectrum should show a parent ion corresponding to the free base (C₉H₁₁N) at m/z ≈ 133.1.
Proposed Synthetic Route and Experimental Protocols
Cuban-1-ylmethanamine hydrochloride is not typically synthesized directly but is derived from more accessible cubane precursors, primarily cubane-1-carboxylic acid. The most reliable pathway involves the conversion of the carboxylic acid to the primary amine via a Curtius rearrangement.
Synthesis Workflow Diagram
The overall synthetic strategy is depicted below, starting from the readily available cubane-1,4-dicarboxylic acid.
Caption: Proposed synthetic pathway to Cuban-1-ylmethanamine hydrochloride.
Step-by-Step Protocol: Curtius Rearrangement
This protocol details the conversion of Cubane-1-carboxylic acid to the target amine hydrochloride. This method is preferred as it reliably converts the carboxylic acid to the amine with high yield.[13]
Step 1: Acid Chloride Formation
-
Suspend Cubane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of acid) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.5 eq) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Oxalyl chloride is an efficient reagent for converting carboxylic acids to acid chlorides. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. DMF catalyzes the reaction via the formation of a Vilsmeier intermediate.
-
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude Cubane-1-carbonyl chloride, which is used immediately in the next step.
Step 2: Azide Formation and Curtius Rearrangement
-
Dissolve the crude acid chloride in anhydrous acetone or toluene.
-
Add a solution of sodium azide (1.5 eq) in a minimal amount of water dropwise, keeping the temperature below 10 °C.
-
Causality: Sodium azide displaces the chloride to form the carbonyl azide. This intermediate is potentially explosive and should be handled with extreme care, avoiding heat and friction.
-
-
After stirring for 1 hour at 0 °C, carefully separate the organic layer and dry it over anhydrous sodium sulfate.
-
Gently heat the organic solution to reflux (~80-110 °C depending on the solvent). The rearrangement to the isocyanate is typically smooth and can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).
-
Causality: Heating promotes the loss of N₂ gas and the rearrangement of the cubyl group to the nitrogen atom, forming the stable cubane-1-isocyanate.
-
Step 3: Hydrolysis and Salt Formation
-
Cool the isocyanate solution and add aqueous hydrochloric acid (3M, excess).
-
Heat the biphasic mixture to reflux for 4-6 hours to hydrolyze the isocyanate and the intermediate carbamic acid.
-
Cool the reaction mixture to room temperature. Separate the aqueous layer and wash the organic layer with water.
-
Combine the aqueous layers. If a precipitate forms, it can be filtered. Otherwise, the solvent can be removed under reduced pressure.
-
The resulting solid is triturated with cold diethyl ether, filtered, and dried under vacuum to yield Cuban-1-ylmethanamine hydrochloride as a white solid.[13]
Handling, Safety, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The handling of Cuban-1-ylmethanamine hydrochloride and its synthetic intermediates requires careful consideration.
Safety and Hazard Information
| Hazard Type | Description & Precautionary Measures |
| Toxicity | The toxicological properties have not been fully investigated.[14] Assumed to be harmful if swallowed, similar to other amine hydrochlorides.[15] Causes skin and severe eye irritation. |
| Handling | Use in a well-ventilated area or fume hood.[16] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[16][17] Avoid generating dust.[15] |
| Synthetic Hazards | Sodium Azide: Highly toxic and can form explosive heavy metal azides. Use non-metal spatulas. Thionyl/Oxalyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood. Isocyanates: Potent lachrymators and respiratory sensitizers. |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container.[16][18] Amine hydrochlorides can be hygroscopic. |
| Disposal | Dispose of in accordance with local, state, and federal regulations.[17] |
Applications in Research and Drug Development
The primary value of Cuban-1-ylmethanamine hydrochloride lies in its role as a versatile building block for introducing the cubane scaffold.
Role as a Benzene Bioisostere
The cubane cage is a non-metabolizable, three-dimensional scaffold that can improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.
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